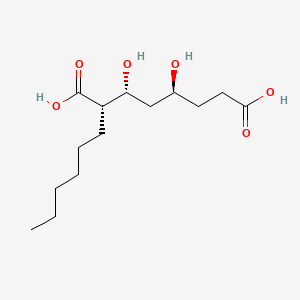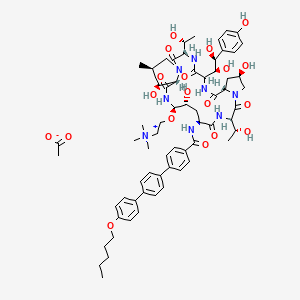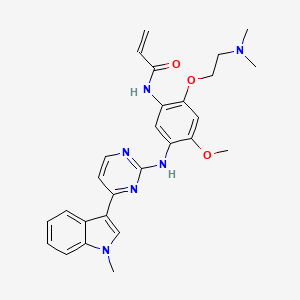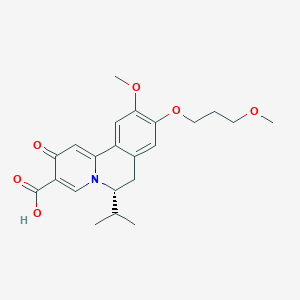
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RO-61-0591 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Compounds : Defant et al. (2011) detailed the use of a related bicyclic lactone, obtained from the pyrolysis of cellulose, as a building block in the synthesis of new δ-sugar amino acids. These compounds are potential candidates for the development of peptidomimetics with conformationally restricted structures, suggesting a role in pharmaceutical synthesis (Defant et al., 2011).
Bioconversion Studies : Gardner and Hou (1999) investigated the stereoconfiguration of dihydroxy-octadecenoic acid (DHOE) derived from oleic acid by bioconversion with Pseudomonas aeruginosa, highlighting its potential in biochemical pathways and organic chemistry (Gardner & Hou, 1999).
Crystallography Research : Yao Wang (2009) explored the crystal structure of a cocrystal involving octanedioic acid, which is useful in understanding molecular interactions and design in material science (Yao Wang, 2009).
Chemical Synthesis and Insect Pheromones : Masaki et al. (1986) demonstrated the use of compounds related to octanedioic acid in the synthesis of insect pheromones, indicating applications in agriculture and pest control (Masaki et al., 1986).
Catalysis and Polymer Science : McCann et al. (1995) studied copper(II) complexes of octanedioic acid, which could be relevant in catalysis and material sciences (McCann et al., 1995).
Environmental Applications : DellaGreca et al. (2004) identified compounds including octanedioic acid in olive oil mill waste-waters, suggesting its role in environmental analysis and waste management (DellaGreca et al., 2004).
Chemical Oxidation Processes : Iwahama et al. (2000) explored the oxidation of alcohols to carbonyl compounds using octanedioic acid-related compounds, indicating its significance in organic synthesis (Iwahama et al., 2000).
Biopolyester Production : Lee et al. (2019) conducted research on the enzymatic production of biopolyesters using compounds related to octanedioic acid, demonstrating its importance in biotechnology and sustainable material production (Lee et al., 2019).
Plant Biology and Phytochemistry : Milborrow (1975) researched the absolute configuration of phaseic and dihydrophaseic acids, compounds structurally related to octanedioic acid, suggesting applications in plant biology and phytochemistry (Milborrow, 1975).
Oleochemical Industry Applications : Diamond and Applewhite (1967) focused on the cleavage of hydroxy unsaturated fatty acids, including octanedioic acid, highlighting its role in the oleochemical industry (Diamond & Applewhite, 1967).
Eigenschaften
CAS-Nummer |
186423-00-7 |
|---|---|
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.36 |
IUPAC-Name |
Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)- |
InChI |
InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1 |
InChI-Schlüssel |
XXJYVIMIEJMJBD-SDDRHHMPSA-N |
SMILES |
O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
RO-61-0591; RO610591; RO61-0591. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)
![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)
![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)






